molecular formula C9H15N3 B1440329 2-(4-Hydrazinylbutyl)pyridine CAS No. 887595-17-7

2-(4-Hydrazinylbutyl)pyridine

Cat. No.: B1440329
CAS No.: 887595-17-7
M. Wt: 165.24 g/mol
InChI Key: NNZJKEZVTQKEQS-UHFFFAOYSA-N
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Description

2-(4-Hydrazinylbutyl)pyridine is a chemical compound that belongs to the class of hydrazinopyridines. This compound features a pyridine ring substituted with a hydrazinylbutyl group at the 2-position. Hydrazinopyridines are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydrazinylbutyl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, with temperature conditions ranging from 0 to 150°C .

Another method involves the reduction of the corresponding diazonium salts. This approach is also effective for producing substituted hydrazinopyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including solvent choice and temperature control, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydrazinylbutyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with peracids yields pyridine N-oxides, while nucleophilic substitution can produce various substituted pyridines .

Mechanism of Action

The mechanism of action of 2-(4-Hydrazinylbutyl)pyridine involves its interaction with molecular targets and pathways. The hydrazinyl group can form complexes with metal centers, influencing catalytic activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydrazinylbutyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity and potential for interaction with biological membranes, making it a valuable compound for various applications .

Properties

IUPAC Name

4-pyridin-2-ylbutylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-12-8-4-2-6-9-5-1-3-7-11-9/h1,3,5,7,12H,2,4,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZJKEZVTQKEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672939
Record name 2-(4-Hydrazinylbutyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887595-17-7
Record name 2-(4-Hydrazinylbutyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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